molecular formula C11H19N B14348846 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine CAS No. 91046-39-8

7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine

Cat. No.: B14348846
CAS No.: 91046-39-8
M. Wt: 165.27 g/mol
InChI Key: PFSLNGOZQOCEBJ-UHFFFAOYSA-N
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Description

7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse chemical and biological properties. The structure of this compound includes a fused bicyclic system, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a cyclopentane derivative can lead to the formation of the desired azepine ring. The reaction conditions typically include the use of a solvent such as methanol or an aromatic solvent, and the process may involve heating to facilitate the cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as material addition, reaction, water-washing, and crystallization. The use of activated carbon during the water-washing step can help in achieving high purity .

Chemical Reactions Analysis

Types of Reactions

7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its role as a precursor for drug development. Additionally, this compound finds applications in the industry, particularly in the synthesis of materials with specific properties .

Mechanism of Action

The mechanism of action of 7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    Azepine: A seven-membered heterocyclic compound with a nitrogen atom.

    Benzazepine: A benzene-fused azepine with significant pharmacological properties.

    Oxazepine: An azepine derivative containing an oxygen atom.

    Thiazepine: An azepine derivative containing a sulfur atom.

Uniqueness

7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine is unique due to its fused bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

91046-39-8

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4-methyl-1-azatricyclo[5.3.1.02,6]undecane

InChI

InChI=1S/C11H19N/c1-8-5-10-9-3-2-4-12(7-9)11(10)6-8/h8-11H,2-7H2,1H3

InChI Key

PFSLNGOZQOCEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCCN(C3)C2C1

Origin of Product

United States

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